1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one
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Overview
Description
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one is a complex organic compound that features a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to a methylphenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to inhibit certain enzymes, thereby affecting cellular pathways and processes. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzoyl-1-piperazinyl)-2-ethanedione
- 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Uniqueness
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13-2-4-14(5-3-13)10-17(23)22-8-6-16(7-9-22)24-18-20-11-15(19)12-21-18/h2-5,11-12,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROVRVWJSYNPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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